3,4-Bis(2-fluoroethoxy)benzaldehyde
Description
3,4-Bis(2-fluoroethoxy)benzaldehyde (CAS: 132838-51-8) is a fluorinated aromatic aldehyde characterized by two 2-fluoroethoxy substituents at the 3- and 4-positions of the benzaldehyde core. Its molecular formula is C₁₁H₁₁F₂O₃, with a molecular weight of 238.20 g/mol. The compound is primarily utilized in industrial and scientific research, particularly as a synthetic intermediate in pharmaceuticals and agrochemicals . The presence of fluorine atoms enhances its electron-withdrawing properties, influencing reactivity and stability.
Properties
CAS No. |
132838-51-8 |
|---|---|
Molecular Formula |
C11H12F2O3 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3,4-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2 |
InChI Key |
FGKNUMLMZVVHKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Synonyms |
3,4-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares key structural and electronic features of 3,4-bis(2-fluoroethoxy)benzaldehyde with analogous compounds:
Key Observations :
- Electron-Withdrawing Effects : The 2-fluoroethoxy groups in the target compound create a stronger electron-deficient aromatic ring compared to methoxyethoxy or dimethoxy analogs, enhancing reactivity in electrophilic substitutions and cross-coupling reactions .
- Lipophilicity : Fluorinated substituents (e.g., 2-fluoroethoxy vs. methoxyethoxy) increase logP values, improving membrane permeability in drug design .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, as seen in perfluorinated alkoxy derivatives (e.g., 3,4-bis(perfluorooctyloxy)benzaldehyde, synthesized via similar alkylation routes) .
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